2,4-Dichloro-3-fluorobenzotrifluoride
Overview
Description
2,4-Dichloro-3-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H2Cl2F4 and a molecular weight of 232.99 g/mol . It is a colorless to slightly yellow liquid with low volatility . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-Dichloro-3-fluorobenzotrifluoride typically involves the chlorination and fluorination of benzotrifluoride derivatives. One common method starts with 2,4-dichlorobenzotrifluoride as a raw material. The process involves primary nitration, followed by separation and purification steps . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2,4-Dichloro-3-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include sulfuric acid, aluminum chloride, and iron, with reaction conditions varying based on the desired product.
Major Products: The reactions can yield a variety of products, including other fluorinated and chlorinated benzotrifluoride derivatives.
Scientific Research Applications
2,4-Dichloro-3-fluorobenzotrifluoride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism by which 2,4-Dichloro-3-fluorobenzotrifluoride exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in biochemical pathways. These interactions are influenced by the compound’s ability to form stable complexes with target molecules, affecting their function and activity .
Comparison with Similar Compounds
2,4-Dichloro-3-fluorobenzotrifluoride can be compared with other similar compounds, such as:
2,4-Dichlorobenzotrifluoride: This compound has similar chemical properties but lacks the fluorine atom at the 3-position.
2-Chloro-4-fluorobenzotrifluoride: This compound has a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Biological Activity
2,4-Dichloro-3-fluorobenzotrifluoride (DCFBTF) is a halogenated aromatic compound with significant biological activity. Its unique structure, characterized by the presence of chlorine and fluorine substituents, enhances its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a detailed overview of the biological activity of DCFBTF, including its mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
DCFBTF is classified under benzotrifluoride derivatives. The chemical formula is , and its molecular weight is approximately 195.00 g/mol. The presence of multiple halogen atoms contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis.
The biological activity of DCFBTF can be attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves:
- Enzyme Inhibition : DCFBTF can inhibit various enzymes by forming stable complexes that alter their function. This property is particularly relevant in drug development, where enzyme inhibition is a common therapeutic strategy.
- Receptor Binding : The compound may also bind to specific receptors, influencing signaling pathways that regulate cellular processes.
The precise mechanisms are still under investigation, but preliminary studies suggest that the compound's halogen substituents enhance its binding affinity to target biomolecules.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of DCFBTF against several bacterial strains. The results indicated that DCFBTF exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting potential as an antimicrobial agent in pharmaceutical applications.
Case Study 2: Cytotoxicity Assay
Another research effort focused on assessing the cytotoxic effects of DCFBTF on human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using an MTT assay. The results demonstrated that DCFBTF induced dose-dependent cytotoxicity, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells. These findings highlight its potential role in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | |
Cytotoxicity | MCF-7 (Breast Cancer) | IC50: 25 µM | |
Cytotoxicity | A549 (Lung Cancer) | IC50: 30 µM |
Applications in Pharmaceuticals and Agrochemicals
The bioactive properties of DCFBTF make it a candidate for further development in various applications:
- Pharmaceuticals : Its ability to inhibit specific enzymes suggests potential use in drug formulations targeting diseases like cancer or bacterial infections.
- Agrochemicals : The antimicrobial properties indicate that DCFBTF could be developed into a pesticide or fungicide, enhancing crop protection strategies.
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOVOXDYKDHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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